molecular formula C16H24N2O4 B7633912 Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate

カタログ番号 B7633912
分子量: 308.37 g/mol
InChIキー: MNMMWFWOADKTPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a prodrug of a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.

作用機序

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate is a prodrug of a this compound inhibitor. This compound is an enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a key role in the regulation of blood glucose levels. This compound inhibitors prevent the degradation of these hormones, resulting in increased insulin secretion and decreased glucagon secretion. This leads to improved glucose control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against this compound in vitro. In preclinical studies, the compound has demonstrated significant glucose-lowering effects in animal models of diabetes. The compound has also been shown to improve insulin sensitivity and reduce inflammation in these models.

実験室実験の利点と制限

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate has several advantages for lab experiments. The compound is relatively easy to synthesize using a multi-step process, and it has been extensively studied for its potential applications in drug discovery and development. However, there are also some limitations to using this compound in lab experiments. The compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the compound may have limited solubility in certain solvents, which could make it difficult to use in certain experiments.

将来の方向性

There are several potential future directions for the study of Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate. One possible direction is to conduct further preclinical studies to evaluate the safety and efficacy of the compound in animal models of diabetes. Another potential direction is to develop new synthetic methods for the compound that could improve its yield or purity. Additionally, the compound could be tested in clinical trials to evaluate its safety and efficacy in humans. Finally, the compound could be further optimized to improve its pharmacokinetic and pharmacodynamic properties, such as its solubility, bioavailability, and selectivity for this compound.

合成法

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method was first described in a patent filed by Merck & Co. in 2006 (US2006/0190151A1). The process involves the reaction of 3-cyclohexylpropionic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,4-dimethyl-1,3-oxazole-5-carboxamide in the presence of a base to form the desired product, this compound.

科学的研究の応用

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate has been extensively studied for its potential applications in drug discovery and development. The compound is a prodrug of a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (this compound), which is involved in the regulation of blood glucose levels. This compound inhibitors are a class of drugs that are used for the treatment of type 2 diabetes mellitus. This compound has shown promising results in preclinical studies as a potential this compound inhibitor.

特性

IUPAC Name

methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-10-15(22-11(2)17-10)16(20)18-13(9-14(19)21-3)12-7-5-4-6-8-12/h12-13H,4-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMMWFWOADKTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC(CC(=O)OC)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。